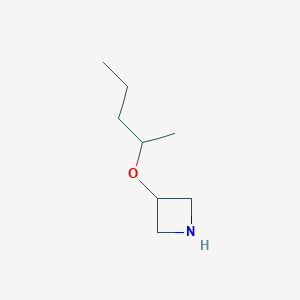![molecular formula C9H14O2 B13073772 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)
2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[320]heptan-6-yl}acetic acid is an organic compound characterized by its unique bicyclic structureIts molecular formula is C₉H₁₄O₂, and it has a molecular weight of 154.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid can be achieved through several methods. One notable method involves the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor . This process utilizes enzymatic resolution with Pseudomonas fluorescens lipase to obtain the desired enantiomers with high enantiomeric excess.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can undergo homolytic rearrangements, where free radicals abstract hydrogen from the bridge and bridgehead sites . This process leads to the formation of various radical intermediates, which can further react to form different products. The stereoelectronic properties of the compound play a crucial role in determining the reaction pathways and outcomes .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds possess a similar bicyclic structure but differ in the ring size and connectivity.
Bicyclo[2.2.1]heptanes: These compounds have a different ring system and exhibit distinct chemical properties and reactivity.
Bicyclo[3.2.0]heptenones: These compounds are closely related and share similar structural features but differ in functional groups and reactivity.
Uniqueness: 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(6-bicyclo[3.2.0]heptanyl)acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2,(H,10,11) |
InChI Key |
SALPJWMFPFKPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)





![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)



![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)

